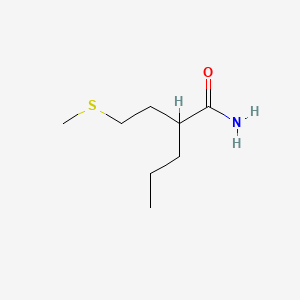

2-(2-(Methylthio)ethyl)pentanamide

Description

Structure

3D Structure

Properties

CAS No. |

128960-21-4 |

|---|---|

Molecular Formula |

C8H17NOS |

Molecular Weight |

175.29 g/mol |

IUPAC Name |

2-(2-methylsulfanylethyl)pentanamide |

InChI |

InChI=1S/C8H17NOS/c1-3-4-7(8(9)10)5-6-11-2/h7H,3-6H2,1-2H3,(H2,9,10) |

InChI Key |

DLEJADYLYTUCHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCSC)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methylthio Ethyl Pentanamide and Analogues

Direct Synthetic Routes to 2-(2-(Methylthio)ethyl)pentanamide

Direct synthesis of this compound predominantly relies on the formation of an amide bond between a carboxylic acid and an amine. This can be achieved through several established methods, including the use of coupling reagents and the conversion of the carboxylic acid to a more reactive acid chloride.

Amidation Reactions and Coupling Reagents

Amidation reactions are a cornerstone of organic synthesis, and various coupling reagents have been developed to facilitate this transformation efficiently. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), are widely used coupling reagents for amide bond formation. chemistrysteps.com The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate then reacts with the amine to yield the desired amide and a urea (B33335) byproduct. luxembourg-bio.com

To improve reaction efficiency and minimize side reactions, including racemization in the case of chiral molecules, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed in conjunction with carbodiimides. nih.govluxembourg-bio.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards amines. luxembourg-bio.comnih.gov The combination of EDC·HCl and HOBt is a particularly common and effective method for synthesizing amides under mild conditions. commonorganicchemistry.comresearchgate.netcommonorganicchemistry.comnih.gov The general scheme for this coupling reaction is depicted below:

Reaction Scheme: Carboxylic Acid + Amine + EDC·HCl/HOBt → Amide + Urea byproduct + H₂O

The use of a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize the hydrochloride salt of EDC and the acid formed during the reaction. nih.govcommonorganicchemistry.comhud.ac.uk Common solvents for these reactions include dimethylformamide (DMF) and dichloromethane (B109758) (CH₂Cl₂). commonorganicchemistry.comnih.gov

| Coupling Reagent | Additive | Typical Base | Common Solvents | Key Features |

| DCC | HOBt | - | DCM, DMF | High reactivity, but byproduct can be difficult to remove. |

| EDC·HCl | HOBt | TEA, DIPEA | DMF, DCM | Water-soluble byproduct, mild reaction conditions. nih.govcommonorganicchemistry.comnih.gov |

Acid Chloride Routes for Amide Formation

An alternative and highly effective method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acid chloride. chemistrysteps.com This two-step process begins with the treatment of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride. commonorganicchemistry.com

The resulting acid chloride is then reacted with the amine to form the amide. commonorganicchemistry.comyoutube.com This reaction is typically carried out in the presence of a base, like triethylamine or pyridine, to neutralize the hydrochloric acid byproduct that is formed. commonorganicchemistry.comhud.ac.uk This method is very general and can be applied to a wide range of amines. commonorganicchemistry.com The reaction is often performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). commonorganicchemistry.com Some procedures even utilize aqueous systems with a suitable surfactant. acs.org

Step 1: Carboxylic Acid + SOCl₂ (or (COCl)₂) → Acid Chloride + SO₂ + HCl

Step 2: Acid Chloride + Amine + Base → Amide + Base·HCl

| Reagent | Conditions | Key Features |

| Thionyl chloride (SOCl₂) | Typically neat or in a solvent like DCM | Readily available and effective. |

| Oxalyl chloride ((COCl)₂) | Aprotic solvents (e.g., DCM, THF) | Milder conditions, gaseous byproducts are easily removed. |

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound requires stereocontrolled synthetic strategies. When the starting materials are chiral, preserving the stereochemical integrity at the chiral centers is crucial. For instance, if a chiral amine or a chiral carboxylic acid is used, the coupling conditions must be chosen carefully to minimize racemization. luxembourg-bio.com

Methods for achieving stereoselectivity include:

Use of Chiral Starting Materials: Employing enantiomerically pure precursors, such as (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid, allows for the synthesis of specific stereoisomers. nih.gov

Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries can induce stereoselectivity in the formation of the amide bond or in the synthesis of the precursors themselves. umich.eduuni-muenchen.de

Precursor Synthesis and Functionalization

The successful synthesis of this compound is contingent upon the availability of its key precursors, namely the corresponding carboxylic acid and amine.

Preparation of Carboxylic Acid Precursors

The carboxylic acid precursor, 2-(2-(methylthio)ethyl)pentanoic acid, can be synthesized through various organic transformations. One common approach involves the Michael addition of a thiol to an α,β-unsaturated carbonyl compound. For example, the reaction of methanethiol (B179389) with a suitable pentenoate derivative can introduce the methylthio group. google.com Subsequent functional group manipulations would then lead to the desired carboxylic acid.

Synthesis and Reactivity of 2-(Methylthio)ethylamine (B103984) and Related Intermediates

2-(Methylthio)ethylamine, also known as S-methylcysteamine, is a crucial organosulfur building block with the chemical formula CH₃SCH₂CH₂NH₂. wikipedia.org It is a colorless liquid with a boiling point between 146-149°C. guidechem.comsigmaaldrich.com The synthesis of this intermediate can be approached through several routes, with one common method involving the S-methylation of a cysteamine (B1669678) precursor.

A reported laboratory-scale synthesis uses aminoethylthiol (cysteamine) as the starting material. guidechem.com The process involves the reaction of aminoethylthiol with methyl iodide in the presence of a strong base like sodium hydride and a solvent such as ethylene (B1197577) glycol diethyl ether. guidechem.com An alternative approach involves the reaction of bromoethylamine with sodium metal and a thiol, though this may require high temperatures for purification. guidechem.com

The reactivity of 2-(methylthio)ethylamine is primarily dictated by its terminal primary amine group. This nucleophilic amine readily participates in reactions characteristic of primary amines, most notably acylation reactions with carboxylic acid derivatives (e.g., acyl chlorides, anhydrides, or esters) or direct amidation with carboxylic acids using coupling agents to form amides. This reactivity is fundamental to its incorporation into the target pentanamide (B147674) structure.

Table 1: Physical and Chemical Properties of 2-(Methylthio)ethylamine

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(Methylsulfanyl)ethan-1-amine | wikipedia.org |

| Molecular Formula | C₃H₉NS | wikipedia.orgguidechem.comnih.gov |

| Molar Mass | 91.18 g·mol⁻¹ | sigmaaldrich.comnih.gov |

| Appearance | Colorless liquid | wikipedia.orgguidechem.com |

| Boiling Point | 146-149 °C | guidechem.comsigmaaldrich.com |

| Density | 0.98 g/mL at 20 °C | guidechem.comsigmaaldrich.com |

| SMILES | CSCCN | wikipedia.orgsigmaaldrich.com |

Strategies for Incorporating the Methylthioethyl Moiety

The primary strategy for synthesizing this compound involves the direct acylation of 2-(methylthio)ethylamine with a derivative of pentanoic acid. This amide bond formation is a cornerstone of organic synthesis and can be achieved through several well-established methods.

Reaction with Acyl Halides: Pentanoyl chloride, the acid chloride of pentanoic acid, is highly reactive and will readily react with 2-(methylthio)ethylamine. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.

Reaction with Acid Anhydrides: Pentanoic anhydride (B1165640) can also be used as an acylating agent. This method is generally less vigorous than using an acyl chloride and produces pentanoic acid as a byproduct, which can be removed by an aqueous workup.

Peptide Coupling Reagents: A widely used and often milder approach involves the direct coupling of pentanoic acid with 2-(methylthio)ethylamine using a peptide coupling reagent. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), activate the carboxylic acid to facilitate the nucleophilic attack by the amine, leading to the desired amide under mild conditions.

Catalytic Amidation: Modern synthetic methods include direct amidation catalyzed by various agents. For instance, silica (B1680970) has been developed as a heterogeneous, low-cost, and reusable catalyst for the direct synthesis of amides from carboxylic acids and amines, offering an environmentally benign route. researchgate.net

The choice of method depends on factors such as the scale of the reaction, the desired purity, the sensitivity of other functional groups present in more complex analogues, and cost considerations.

Advanced Synthetic Techniques

Beyond classical acylation, advanced synthetic techniques offer powerful tools for constructing complex pentanamide derivatives with high efficiency and molecular diversity. These methods include multicomponent reactions and specialized catalytic transformations.

Multicomponent Reactions (e.g., Ugi-Based Assembly of Complex Pentanamide Derivatives)

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, are highly efficient for generating complex molecules. nih.govnih.gov The Ugi four-component reaction (U-4CR) is a prominent example, reacting an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a α-aminoacyl amide derivative. wikipedia.orgbeilstein-journals.org

This reaction can be adapted to synthesize complex analogues of this compound. By using 2-(methylthio)ethylamine as the amine component, the Ugi reaction provides a pathway to embed the methylthioethyl moiety within a larger, more complex scaffold. For example, reacting 2-(methylthio)ethylamine, pentanal (as the aldehyde component), a suitable carboxylic acid, and an isocyanide would yield a product containing both the desired N-(2-(methylthio)ethyl) group and a pentyl substituent adjacent to the amide nitrogen.

Table 2: Hypothetical Ugi Reaction for a Pentanamide Analogue

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Resulting Scaffold |

|---|

The power of the Ugi reaction lies in its modularity; by varying each of the four components, vast libraries of complex pentanamide derivatives can be rapidly assembled. beilstein-journals.orgresearchgate.net This approach is particularly valuable in medicinal chemistry and materials science for creating structurally diverse compound libraries. beilstein-journals.org The reaction is typically exothermic and proceeds with high atom economy, as only a molecule of water is lost. wikipedia.org

Catalyst-Mediated Transformations in Pentanamide Synthesis

Catalysis offers elegant and efficient solutions for amide bond formation, often under mild conditions and with high selectivity. These methods can be applied to the synthesis of the pentanamide backbone or the final target molecule.

Transition Metal-Free Hydration of Nitriles: An alternative route to primary amides involves the hydration of nitriles. A method using sodium hydroxide (B78521) (NaOH) in isopropanol (B130326) has been described for the conversion of both aliphatic and aromatic nitriles into their corresponding primary amides in good yields. oatext.com Applying this to valeronitrile (B87234) (pentanenitrile) would yield pentanamide, which could then be further functionalized.

Cobalt-Catalyzed Hydroaminocarbonylation: A powerful, atom-economical method involves the cobalt-catalyzed carbonylative coupling of alkenes and amines. nih.gov This process uses an inexpensive cobalt carbonyl catalyst, promoted by light, to couple an alkene (e.g., 1-butene), an amine, and carbon monoxide (CO) to directly form an amide. nih.gov This could be a direct route to this compound by reacting 1-butene (B85601) with 2-(methylthio)ethylamine under a CO atmosphere.

Visible-Light-Mediated Amide Synthesis: Photocatalysis has emerged as a sustainable synthetic tool. Amides can be synthesized from thioacids and amines at room temperature using visible light and a photocatalyst like Ru(bpy)₃Cl₂ in deep eutectic solvents. ua.es This method is noted for its mild conditions and tolerance of various functional groups. ua.es

Table 3: Overview of Catalyst-Mediated Pentanamide Synthesis Strategies

| Strategy | Reactants | Catalyst/Mediator | Key Features | Source(s) |

|---|---|---|---|---|

| Nitrile Hydration | Valeronitrile, Water | NaOH | Transition metal-free, mild conditions | oatext.com |

| Hydroaminocarbonylation | 1-Butene, Amine, CO | Cobalt Carbonyl, Light | Atom-economical, mild pressure | nih.gov |

| Direct Amidation | Pentanoic Acid, Amine | Silica (SiO₂) | Heterogeneous, reusable, environmentally benign | researchgate.net |

| Photocatalytic Synthesis | Thiopentanoic Acid, Amine | Ru(bpy)₃Cl₂, Visible Light | Sustainable, room temperature, high yields | ua.es |

These advanced catalytic methods represent the forefront of amide synthesis, offering significant advantages in efficiency, sustainability, and scope for the preparation of this compound and its structurally diverse analogues.

Chemical Transformations and Derivatization of 2 2 Methylthio Ethyl Pentanamide

Reactions at the Amide Functional Group

The primary amide group in 2-(2-(methylthio)ethyl)pentanamide serves as a key site for various chemical modifications, including reactions at the nitrogen atom and transformations of the carbonyl group.

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the primary amide can be functionalized through N-alkylation and N-acylation reactions to yield secondary and tertiary amides.

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved under various conditions. A general approach involves the deprotonation of the amide with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. docbrown.info This method allows for the synthesis of mono- or di-alkylated products depending on the stoichiometry and reaction conditions. Catalytic methods using transition metals like copper and iridium have also been developed for the N-alkylation of amides with alcohols or alkylboronic acids, offering milder and more functional group tolerant alternatives. google.com For instance, ruthenium complexes have been employed for the N-alkylation of amines and sulfonamides using a "borrowing hydrogen" methodology, a strategy that could potentially be adapted for primary amides. mdpi.com Another approach involves the reductive alkylation of the amide with aldehydes or ketones in the presence of a catalyst and hydrogen gas. masterorganicchemistry.com

N-Acylation: The amide nitrogen can also be acylated to form N-acylamides or imides. This transformation is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base. savemyexams.commasterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com Thioesters have also been reported as effective acylating agents for the N-acylation of indoles, a reaction that could potentially be extended to primary amides under suitable conditions. nih.gov

| Transformation | Reagent/Catalyst | Product Type |

| N-Alkylation | NaH, Alkyl halide | Secondary/Tertiary Amide |

| N-Alkylation | Cu or Ir catalyst, Alcohol/Alkylboronic acid | Secondary Amide |

| Reductive Alkylation | Aldehyde/Ketone, H₂, Catalyst | Secondary Amide |

| N-Acylation | Acyl chloride/Anhydride (B1165640), Base | N-Acylamide/Imide |

| N-Acylation | Thioester, Base | N-Acylamide |

Transformations of the Carbonyl Moiety

The carbonyl group of the amide is another reactive center that can undergo several important transformations.

Reduction to Amine: The carbonyl group can be completely reduced to a methylene (B1212753) group (-CH2-) to afford the corresponding primary amine, 2-(2-(methylthio)ethyl)pentan-1-amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. nih.govrug.nlyoutube.comucalgary.camasterorganicchemistry.comic.ac.uk The reaction proceeds via a nucleophilic attack of the hydride on the carbonyl carbon, followed by the elimination of an oxygen-containing species. ucalgary.ca

Hydrolysis to Carboxylic Acid: The amide bond can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 2-(2-(methylthio)ethyl)pentanoic acid, and ammonia (B1221849). This reaction can be catalyzed by either acid or base and typically requires heating. snnu.edu.cnmdpi.com

| Transformation | Reagent/Catalyst | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(2-(methylthio)ethyl)pentan-1-amine |

| Hydrolysis | Acid or Base, Heat | 2-(2-(methylthio)ethyl)pentanoic acid |

Modifications of the Methylthioethyl Side Chain

The methylthioethyl side chain offers further opportunities for derivatization, primarily through reactions involving the sulfur atom and the alkyl chain.

Oxidation Reactions of the Thioether Linkage

The thioether linkage is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. The extent of oxidation can often be controlled by the choice of oxidant and reaction conditions.

Oxidation to Sulfoxide (B87167): Mild oxidizing agents can selectively convert the thioether to a sulfoxide. Common reagents for this transformation include one equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The oxidation of thioethers to sulfoxides has been studied in the context of creating stimuli-responsive materials, as the change in polarity upon oxidation can trigger specific responses. nih.gov

Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant can lead to the further oxidation of the sulfoxide to a sulfone. Reagents such as excess hydrogen peroxide, potassium permanganate, or m-CPBA can be employed for this purpose. masterorganicchemistry.comd-nb.info The oxidation of thioethers to sulfones is a well-established transformation in organic synthesis. masterorganicchemistry.com

| Transformation | Reagent | Product |

| Oxidation | 1 eq. H₂O₂ or m-CPBA | 2-(2-(Methylsulfinyl)ethyl)pentanamide |

| Oxidation | Excess H₂O₂, KMnO₄, or m-CPBA | 2-(2-(Methylsulfonyl)ethyl)pentanamide |

Selective Transformations at the Alkyl Chain

While the C-H bonds of the alkyl chain are generally considered inert, modern synthetic methods allow for their selective functionalization.

C-H Functionalization: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups into unactivated C-H bonds. acs.org The amide group in this compound can act as a directing group, guiding a metal catalyst to a specific C-H bond, typically at the γ- or δ-position of the alkyl chain. acs.orgumich.edurug.nl Palladium snnu.edu.cnnih.govnih.govbris.ac.ukacs.org and ruthenium mdpi.comresearchgate.netnih.govd-nb.info catalysts are commonly used for such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions can introduce aryl, alkenyl, or other functional groups onto the alkyl chain, significantly increasing the molecular complexity. acs.orgumich.edu

Incorporation into Complex Molecular Architectures

The functional groups of this compound make it a valuable building block for the synthesis of more complex molecules, particularly macrocycles. rug.nlnih.govnih.govduke.edu

Macrocyclization Reactions: The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of complex structures, including macrocycles. nih.govrug.nlacs.orgnih.gov In this reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react in a one-pot process to form an α-acylamino amide. By using a bifunctional starting material that contains two of these reactive groups, intramolecular Ugi reactions can be employed to form macrocyclic structures. It has been shown that molecules containing a 3-(2-(methylthio)ethyl) moiety can be incorporated into macrocycles via the Ugi reaction. nih.govrug.nlacs.org This suggests that this compound, or a derivative thereof, could serve as a precursor in the synthesis of novel macrocyclic compounds with potential applications in medicinal chemistry and materials science. rug.nlnih.gov

Heterocyclic Systems Bearing the this compound Motif

The structural framework of this compound is a valuable building block for the synthesis of heterocyclic compounds, notably benzodiazepines and pyrroles. These heterocyclic systems are of significant interest due to their prevalence in pharmacologically active compounds.

Benzodiazepine (B76468) Derivatives:

The this compound motif has been successfully integrated into the 1,4-benzodiazepine-2-one scaffold. Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic properties. The synthesis of these derivatives often involves multi-component reactions, which allow for the construction of complex molecules in a single step.

An example of such a derivative is N-Cyclohexyl-2-((R)-5-methyl-3-(2-(methylthio)ethyl)-2-oxo-2,3-dihydro-1H-benzo[e] Current time information in Bangalore, IN.mdpi.comdiazepin-1-yl)pentanamide. acs.org The synthesis of 1,5-benzodiazepine derivatives can generally be achieved through the condensation of o-phenylenediamines with ketones under various catalytic conditions. ijcce.ac.irnih.govresearchgate.netijtsrd.com While direct synthesis from this compound is not explicitly detailed, the presence of the core structure within a known benzodiazepine derivative highlights its compatibility with synthetic routes leading to this important heterocyclic system.

Pyrrole (B145914) Derivatives:

The primary amide group in this compound presents a potential nucleophile for the synthesis of pyrrole rings. The Paal-Knorr synthesis is a classic and versatile method for preparing pyrroles by reacting a primary amine or ammonia with a 1,4-dicarbonyl compound. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgnih.gov

Theoretically, this compound could react with a 1,4-diketone under acidic or thermal conditions to yield an N-substituted pyrrole bearing the this compound side chain. This reaction would proceed through the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring. organic-chemistry.org Various catalysts, including protic and Lewis acids, as well as milder conditions using reagents like polystyrenesulfonate in aqueous media, have been developed to facilitate the Paal-Knorr reaction, enhancing its applicability to a wider range of substrates. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.orgacs.orgscirp.org

Table 1: Potential Synthesis of Heterocyclic Derivatives from this compound

| Heterocycle | General Reaction | Reactant for this compound | Potential Product Structure |

| Benzodiazepine | Condensation | o-Phenylenediamine and a suitable ketone precursor | A fused benzodiazepine system with the this compound moiety attached. |

| Pyrrole | Paal-Knorr Synthesis | 1,4-Diketone (e.g., 2,5-hexanedione) | An N-substituted pyrrole with the this compound side chain. |

Peptide and Peptidomimetic Conjugates

The conjugation of small molecules to peptides is a widely used strategy to enhance their therapeutic properties, such as stability, cell permeability, and target affinity. mdpi.comnih.govuu.nldiva-portal.org The this compound scaffold, either as the amide or its corresponding carboxylic acid, can be covalently linked to peptide backbones to create novel peptide conjugates and peptidomimetics.

Peptide Conjugation:

The most straightforward approach for creating a peptide conjugate of this compound involves the formation of an amide bond between the carboxylic acid analogue, 2-(2-(methylthio)ethyl)pentanoic acid, and the N-terminus or a side-chain amine (e.g., lysine) of a peptide. This reaction is typically facilitated by standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or onium salts (e.g., HATU, HBTU), which activate the carboxylic acid for nucleophilic attack by the peptide's amine group. luxembourg-bio.comacs.orgspbu.ru This process, known as N-acylation, is a fundamental transformation in peptide chemistry. researchgate.netnih.gov

The thioether linkage within the this compound moiety is generally stable under these conditions and can provide the resulting peptide conjugate with increased hydrophobicity, potentially influencing its pharmacokinetic profile. The synthesis of thioether-containing peptide analogues has been explored to improve stability and mimic disulfide bonds. nih.gov

Peptidomimetics:

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with modifications to improve their drug-like properties. organic-chemistry.orgnih.gov The this compound structure can be incorporated into peptidomimetic designs. For instance, the thioether side chain can be a feature in cyclic peptidomimetics, where it can contribute to the conformational rigidity of the molecule. nih.govuu.nl The synthesis of such peptidomimetics can involve solid-phase synthesis techniques, allowing for the systematic assembly of the molecule on a resin support. mdpi.com

Table 2: Potential Peptide Conjugation Strategies

| Conjugation Strategy | Functional Group on Target Molecule | Peptide Functional Group | Key Reagents | Resulting Linkage |

| N-Acylation | 2-(2-(Methylthio)ethyl)pentanoic acid | N-terminal amine or Lysine side-chain amine | HATU, HBTU, DCC, EDC | Amide bond |

| Thioether Cyclization | A bifunctional precursor of this compound | Cysteine or other thiol-containing residues | - | Thioether bridge |

Structure Activity Relationship Sar Investigations of 2 2 Methylthio Ethyl Pentanamide Derivatives

Systematic Modulation of the Pentanamide (B147674) Backbone

The pentanamide core serves as the scaffold for the molecule, and its conformation and substituents are pivotal for correct orientation within a binding site.

The three-dimensional arrangement of atoms in a molecule is crucial for its biological function, as interactions with chiral biological targets like proteins and enzymes are highly specific. In derivatives of 2-(2-(Methylthio)ethyl)pentanamide, the stereochemistry at the chiral center of the pentanamide backbone significantly influences molecular recognition. For instance, complex derivatives such as N-Cyclohexyl-2-((R)-5-methyl-3-(2-(methylthio)ethyl)-2-oxo-2,3-dihydro-1H-benzo[e] rsc.orgnih.govdiazepin-1-yl)pentanamide have been synthesized with a specific (R)-configuration. acs.org The specification of a single enantiomer suggests that it possesses the desired biological activity, which is often lost or diminished in the corresponding (S)-enantiomer or the racemic mixture due to improper fit in the target's binding pocket. googleapis.com This stereochemical preference underscores the importance of a precise spatial arrangement for optimal interaction with the target protein.

Alterations to the length and branching of the pentanamide backbone can profoundly affect a compound's activity by modifying its flexibility, lipophilicity, and steric profile. While specific studies systematically varying the five-carbon chain of this compound are not extensively documented in the provided results, general principles of SAR suggest that such modifications are a key strategy in drug design. For example, in related N-phenylurea derivatives, elongating an alkoxy chain on an aromatic ring from one to three carbons maintained or improved activity, but a four-carbon chain led to a loss of activity. unifi.it Similarly, extending the carbon chain at other positions in different molecular scaffolds has been shown to increase agonist activity, indicating that the alkyl chain likely engages in critical hydrophobic interactions within the binding site. unifi.it It is therefore inferred that modifying the pentanamide chain to a butanamide or hexanamide, or introducing branching, would directly impact the binding affinity of this compound derivatives.

Role of the Methylthioethyl Moiety in Molecular Interactions

The 2-(methylthio)ethyl group is a distinguishing feature of the molecule, playing a significant part in its binding profile through various non-covalent interactions.

The methylthioethyl side chain is instrumental in forming key interactions with biological targets. In studies of related arginine analogues designed as inhibitors for human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), a derivative featuring a 2-(methylthio)ethyl group was specifically created to explore the role of hydrophobic interactions. rsc.orgresearchgate.net These hydrophobic interactions, along with potential π-stacking, are critical for the binding affinity and inhibitory potential of such compounds. rsc.orgrug.nl The sulfur atom of the methylthio group, being soft and polarizable, can engage in favorable interactions with hydrophobic pockets within an enzyme's active site. rug.nl

Bioisosteric replacement, the substitution of one chemical group with another that retains similar physical and chemical properties, is a common strategy in medicinal chemistry to improve potency or pharmacokinetic properties. nih.govu-tokyo.ac.jp In the context of the methylthioethyl group, its role has been probed by replacing the methylthio moiety with other groups.

In a study on hDDAH-1 inhibitors, the methoxy (B1213986) group of the parent compound L-257 was replaced with a methylthio group to create compound 6c . rsc.orgresearchgate.net This modification was part of an investigation into the effects of altering the side-chain. rsc.org Compound 6c demonstrated significant enzyme inhibition, suggesting that the methylthio group is well-tolerated and participates effectively in binding. rsc.org The table below compares the inhibitory activity of the methylthio-containing compound with its methoxy and fluoro analogues.

| Compound | Side-Chain Moiety | % Inhibition at 1 mM | IC50 (µM) |

| L-257 | -OCH3 (Methoxy) | N/A | 5300 |

| 6c | -SCH3 (Methylthio) | 80% | 408 |

| 6d | -F (Fluoro) | ~80% | ~408 |

| Data sourced from a study on hDDAH-1 inhibitors. rsc.orgresearchgate.net |

The data indicates that replacing the methoxy group with a methylthio group led to a more than 10-fold increase in inhibitory potency, highlighting the favorable contribution of the methylthio moiety to the binding affinity. rsc.orgresearchgate.net The similar activity of the fluoro-substituted compound suggests that factors other than just hydrophobicity, such as electronegativity and the ability to form specific interactions, are also at play. rsc.org

Computational Approaches in SAR Studies

Computational methods are invaluable tools for understanding and predicting the structure-activity relationships of molecules like this compound. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide deep insights into the molecular interactions that govern biological activity. mdpi.comdiva-portal.org

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a target protein. For example, docking studies on histone deacetylase (HDAC) inhibitors have been used to explain their binding modes and interactions within the enzyme's active site. nih.gov Such studies can reveal key hydrogen bonds, hydrophobic interactions, and the coordination of specific atoms, like the sulfur of a methylthio group, with residues in the binding pocket. nih.govbiorxiv.orgresearchgate.net

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing robust QSAR models, it is possible to predict the activity of novel derivatives and guide the synthesis of more potent compounds. These models often use descriptors that quantify physicochemical properties like hydrophobicity, electronic effects, and steric parameters, which can rationalize the observed SAR for modifications on both the pentanamide backbone and the methylthioethyl side chain. mdpi.com

Molecular Docking and Ligand-Protein Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, as well as the strength of the interaction. scielo.org.mx For derivatives of this compound, docking studies are instrumental in visualizing binding modes and rationalizing observed activity trends. The core structure presents several key features for interaction: the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the n-pentyl group and the methylthioethyl side chain provide significant hydrophobic contacts. edu.krdontosight.ai

In a typical docking protocol, a high-resolution crystal structure of the target protein is used to define a binding site. Derivatives of this compound are then computationally placed into this site in various conformations. A scoring function estimates the binding affinity, typically in kcal/mol, for each pose. These scores help prioritize which derivatives to synthesize and test.

For instance, modifications to the n-pentyl chain (e.g., shortening, lengthening, or branching) would be expected to probe the size and shape of the hydrophobic pocket. Replacing the methylthioether with other functional groups (e.g., a sulfoxide (B87167), sulfone, or methoxy group) could explore the tolerance for polarity and different electronic characteristics in that region of the binding site. nih.gov Molecular dynamics (MD) simulations are often performed following docking to assess the stability of the predicted binding pose and the ligand-protein complex over time. nih.govnih.gov

Table 1: Hypothetical Molecular Docking Results for this compound Derivatives

| Compound ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues |

| Base-01 | This compound | -7.2 | Leu89, Val104, Asn121 (H-bond), Tyr122 |

| Mod-02 | 2-(2-(Methylthio)ethyl)butanamide | -6.8 | Leu89, Val104, Asn121 (H-bond) |

| Mod-03 | 2-(2-(Methylthio)ethyl)hexanamide | -7.5 | Leu89, Val104, Phe108, Asn121 (H-bond) |

| Mod-04 | 2-(2-(Ethylthio )ethyl)pentanamide | -7.4 | Leu89, Val104, Ala92, Asn121 (H-bond) |

| Mod-05 | 2-(2-(Methoxy )ethyl)pentanamide | -6.5 | Val104, Asn121 (H-bond), Ser125 (H-bond) |

This table is for illustrative purposes only. Residue names and scores are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. cust.edu.tw This approach allows for the prediction of the activity of novel, unsynthesized derivatives, thereby streamlining the drug design process. nih.gov For this compound derivatives, a QSAR model can quantify the impact of specific structural changes on potency.

The process begins with the calculation of molecular descriptors for a set of synthesized and tested compounds. These descriptors encode various physicochemical properties, including:

Hydrophobicity: (e.g., LogP) which is critical for membrane permeability and hydrophobic interactions. nih.gov

Electronic Properties: (e.g., dipole moment, partial charges) which influence electrostatic and hydrogen bonding interactions.

Steric/Topological Properties: (e.g., molecular weight, molar refractivity, molecular connectivity indices) which describe the size and shape of the molecule. cust.edu.twresearchgate.net

Once the descriptors are calculated, a statistical method—such as multiple linear regression (MLR) or more advanced machine learning algorithms like support vector regression (SVR) or random forest (RF)—is used to build an equation that links a combination of descriptors to the observed biological activity (e.g., pIC₅₀). nih.gov The resulting model is rigorously validated to ensure its predictive power. cust.edu.tw A successful QSAR model can highlight the most important properties for activity; for example, it might reveal that increasing hydrophobicity in the alkyl chain up to a certain point enhances activity, after which steric hindrance becomes detrimental.

Table 2: Example Dataset for a QSAR Model of Pentanamide Derivatives

| Compound ID | R Group (at C2) | pIC₅₀ (Experimental) | LogP | Molecular Weight (MW) | pIC₅₀ (Predicted) |

| Cpd-1 | -(CH₂)₄CH₃ | 5.4 | 2.8 | 189.3 | 5.3 |

| Cpd-2 | -(CH₂)₂CH₃ | 4.9 | 2.3 | 175.3 | 4.9 |

| Cpd-3 | -(CH₂)₅CH₃ | 5.7 | 3.3 | 203.3 | 5.8 |

| Cpd-4 | -CH(CH₃)CH₂CH₃ | 5.2 | 2.7 | 189.3 | 5.1 |

| Cpd-5 | -Cyclopentyl | 5.9 | 2.6 | 201.3 | 6.0 |

This table is for illustrative purposes only. All data is hypothetical.

Conformational Analysis and Pharmacophore Generation

The significant flexibility of the this compound scaffold makes understanding its conformational preferences essential. mdpi.com The rotation around several single bonds allows the molecule to adopt numerous shapes, only one of which may be the "bioactive conformation" responsible for binding to the target protein. Conformational analysis, often performed using molecular dynamics simulations, explores the potential energy landscape of the molecule to identify low-energy, stable conformations. nih.gov

This analysis is a prerequisite for developing a pharmacophore model. A pharmacophore is an abstract 3D arrangement of steric and electronic features that are necessary for optimal molecular interactions with a specific biological target. slideshare.net For a series of active this compound derivatives, a ligand-based pharmacophore model can be generated by superimposing their low-energy conformations and identifying common chemical features. tandfonline.comresearchgate.net

Key pharmacophoric features for this scaffold would likely include:

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide.

One Hydrogen Bond Donor (HBD): The N-H group of the amide.

Two or more Hydrophobic (HY) features: One representing the n-pentyl chain and another representing the methylthioethyl moiety.

Once validated, this pharmacophore model serves as a 3D query for searching large chemical databases to identify novel, structurally diverse compounds that match the required features and may possess similar biological activity. nih.gov

Table 3: Key Pharmacophoric Features for this compound Derivatives

| Feature ID | Feature Type | Location | Radius (Å) |

| HBA-1 | Hydrogen Bond Acceptor | Amide Carbonyl Oxygen | 1.5 |

| HBD-1 | Hydrogen Bond Donor | Amide Nitrogen Hydrogen | 1.0 |

| HY-1 | Hydrophobic | Centroid of Pentyl Chain | 2.0 |

| HY-2 | Hydrophobic | Sulfur atom of Methylthioethyl | 1.8 |

This table is for illustrative purposes only. Locations and radii are hypothetical.

Spectroscopic and Advanced Analytical Characterization of 2 2 Methylthio Ethyl Pentanamide

Chromatographic Separation Techniques

Chromatography is fundamental in isolating 2-(2-(Methylthio)ethyl)pentanamide from reaction mixtures and quantifying its purity. The choice of technique depends on the compound's volatility, polarity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. ijsrtjournal.com A reverse-phase HPLC (RP-HPLC) method is typically employed, utilizing a non-polar stationary phase and a polar mobile phase. researchgate.net The compound is separated from impurities based on differential partitioning between the two phases.

For purity assessment, a sample is analyzed to determine the peak area of this compound relative to the total area of all detected peaks. Identity is confirmed by comparing the retention time of the sample peak with that of a certified reference standard. A high-resolution column, such as a C18 column, provides the necessary efficiency for separating closely related impurities. ijsrtjournal.comnih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Instrument | HPLC System with UV Detector |

| Column | C18, 4.6 mm x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35°C |

| Injection Vol. | 10 µL |

| Detection | UV at 210 nm |

| Expected RT | ~8.5 min |

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. While this compound has limited volatility due to its amide group, GC analysis can be performed, often coupled with Mass Spectrometry (GC-MS) for enhanced identification. jmchemsci.com This coupling allows for the separation of components by GC followed by their structural analysis and identification by MS. nih.gov

The technique is particularly useful for identifying volatile impurities or byproducts from the synthesis process. A typical GC method would involve a capillary column with a non-polar stationary phase, like a DB-5MS, and a temperature gradient program to ensure efficient separation. mdpi.com

Table 2: Representative GC-MS Conditions for the Analysis of this compound

| Parameter | Condition |

| Instrument | Gas Chromatograph with Mass Spectrometer |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, 1.0 mL/min constant flow |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (1 µL) |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| MS Ion Source | Electron Ionization (EI), 70 eV |

| MS Transfer Line | 280°C |

| Mass Range | 40-400 amu |

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction in real-time. libretexts.orgchemistryhall.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. youtube.com

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials. mit.edu The plate is then developed in a suitable solvent system. A system like ethyl acetate/hexanes is often effective. The difference in polarity between the reactants and the product results in different retention factors (Rf), allowing for visual assessment of the reaction's completion. ukessays.com

Table 3: Hypothetical TLC Monitoring of a Synthesis Reaction

| Compound | Polarity | Expected Rf Value (30% Ethyl Acetate in Hexanes) | Observation on TLC Plate |

| Starting Material A | Less Polar | 0.65 | Spot diminishes over time. |

| Starting Material B | More Polar | 0.20 | Spot diminishes over time. |

| Reaction Mixture | Variable | 0.45 (Product) | A new spot appears and intensifies. |

| This compound | Intermediate | 0.45 | Corresponds to the new product spot. |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and exact mass of this compound, serving as the definitive proof of its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the methylthio group, the propyl chain, and the protons adjacent to the amide and sulfur atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show eight distinct signals corresponding to each carbon in the molecule, including the characteristic downfield signal for the carbonyl carbon of the amide.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. tamu.edu COSY identifies proton-proton couplings within the molecule's fragments (e.g., within the propyl and ethyl chains), while HSQC correlates each proton signal with its directly attached carbon atom, confirming the C-H framework of the structure. nih.govresearchgate.net

Table 4: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.15 | br s | 1H | -NH₂ |

| 5.80 | br s | 1H | -NH₂ |

| 2.55 | t | 2H | -CH₂-S- |

| 2.20 | m | 1H | -CH(C=O)- |

| 2.10 | s | 3H | -S-CH₃ |

| 1.85 | m | 2H | -CH-CH₂-CH₂-S- |

| 1.55 | m | 2H | -CH-CH₂-CH₂-CH₃ |

| 1.35 | sextet | 2H | -CH₂-CH₃ |

| 0.90 | t | 3H | -CH₂-CH₃ |

Table 5: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 177.5 | C=O |

| 48.0 | -CH(C=O)- |

| 35.0 | -CH₂-S- |

| 34.5 | -CH-CH₂-CH₂-CH₃ |

| 31.0 | -CH-CH₂-CH₂-S- |

| 20.5 | -CH₂-CH₃ |

| 15.5 | -S-CH₃ |

| 14.0 | -CH₂-CH₃ |

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

MS: Standard electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), respectively, confirming the molecular weight of the compound (175.29 g/mol ). nih.gov

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. nih.gov The measured exact mass can be compared to the theoretical mass calculated from the molecular formula (C₈H₁₇NOS), which is 175.1031 Da, to unequivocally confirm the formula. nih.gov

The fragmentation pattern in the mass spectrum offers further structural proof. Key fragments for this compound would likely arise from the cleavage of the amide bond, the loss of the propyl chain, and cleavage alpha to the sulfur atom.

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Ion Formula |

| 176.1104 | [M+H]⁺ | [C₈H₁₈NOS]⁺ |

| 175.1031 | [M]⁺ | [C₈H₁₇NOS]⁺ |

| 132.0636 | [M-C₃H₇]⁺ | [C₅H₁₀NOS]⁺ |

| 128.0898 | [M-CH₂S]⁺ | [C₇H₁₃NO]⁺ |

| 88.0374 | [CH₂(CH₂)S-CH₃]⁺ | [C₃H₈S]⁺ |

| 72.0813 | [CH(CH₂)C(=O)NH₂]⁺ | [C₄H₁₀N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule. This is achieved by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The absorption frequencies are characteristic of specific bonds and functional groups, providing a molecular fingerprint. For the compound this compound, IR spectroscopy can confirm the presence of its key structural features, namely the secondary amide and the thioether moieties.

The analysis of the IR spectrum of this compound would reveal characteristic absorption bands corresponding to the vibrations of its constituent bonds. The primary functional group is the secondary amide, which gives rise to several distinct and well-characterized absorption bands. Additionally, the presence of the methylthio group and the pentanamide (B147674) alkyl chain will be evidenced by specific stretching and bending vibrations.

Key functional groups and their expected vibrational frequencies in the IR spectrum of this compound include:

N-H Stretch: Secondary amides typically exhibit a single, sharp to moderately broad absorption band in the region of 3370-3170 cm⁻¹ corresponding to the N-H stretching vibration. spectroscopyonline.com This band is often of medium intensity. spectroscopyonline.com

C-H Stretch: The aliphatic ethyl and propyl groups in the molecule will show characteristic C-H stretching vibrations. These typically appear as multiple sharp peaks in the region of 3000-2850 cm⁻¹.

C=O Stretch (Amide I): A strong and prominent absorption band, known as the Amide I band, is expected in the range of 1680-1630 cm⁻¹ for the carbonyl (C=O) stretch of the secondary amide. spectroscopyonline.com

N-H Bend and C-N Stretch (Amide II): Another characteristic feature of secondary amides is the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.com This band is typically found between 1570 and 1515 cm⁻¹ and is usually intense. spectroscopyonline.com

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in amides can be observed, although it is often weaker and falls within the fingerprint region, making it less diagnostically reliable. spectroscopyonline.com For aliphatic amines and amides, this absorption can be found in the 1250–1020 cm⁻¹ range. vscht.cz

C-S Stretch: The carbon-sulfur stretching vibration of the thioether group is generally weak to medium in intensity and can be difficult to assign definitively as it falls in the fingerprint region. The position of the C-S stretching frequency can vary over a wide range, but for thioethers, it is typically observed in the 800-600 cm⁻¹ region.

The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Secondary Amide | N-H Stretch | 3370 - 3170 | Medium |

| Alkyl | C-H Stretch | 3000 - 2850 | Strong, Sharp |

| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Secondary Amide | N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | Strong |

| Amide | C-N Stretch | 1250 - 1020 | Medium to Weak |

| Thioether | C-S Stretch | 800 - 600 | Weak to Medium |

These expected absorption frequencies provide a basis for the structural confirmation of this compound using IR spectroscopy. The presence of strong bands for the N-H stretch, Amide I, and Amide II would be the primary indicators of the secondary amide functionality.

Theoretical Studies and Mechanistic Insights into 2 2 Methylthio Ethyl Pentanamide Interactions

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. nih.govresearchgate.net For a molecule like 2-(2-(Methylthio)ethyl)pentanamide, these calculations can predict its electronic structure and reactivity, as well as the energetic favorability of its different spatial arrangements.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the electron-donating thioether, the resonance-stabilized amide, and the nonpolar alkyl chain. The sulfur atom in the thioether group possesses lone pairs of electrons that can participate in electronic interactions and influence the molecule's nucleophilicity. msu.edunih.gov The amide group, with its partial double bond character between the carbon and nitrogen atoms, creates a planar and rigid unit with a significant dipole moment. nsf.govmdpi.com This inherent polarity is a key determinant of its intermolecular interactions.

The reactivity of this compound can be predicted by analyzing various molecular descriptors derived from quantum chemical calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO is primarily associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. For a molecule with a thioether, the HOMO is often localized on the sulfur atom, making it a likely site for electrophilic attack. nih.gov Conversely, the LUMO may be distributed over the amide group's carbonyl carbon, suggesting its susceptibility to nucleophilic attack.

The following table provides a hypothetical representation of key electronic properties for this compound, based on general principles of related molecules.

| Electronic Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates good electron-donating ability, with the thioether sulfur as a likely reactive site. |

| LUMO Energy | Relatively low | Suggests susceptibility to nucleophilic attack, particularly at the amide carbonyl carbon. |

| HOMO-LUMO Gap | Moderate | A smaller gap generally implies higher reactivity and polarizability. |

| Molecular Dipole Moment | Significant | Arises from the polar amide group, influencing solubility and intermolecular interactions. |

| Electron Density on Sulfur | High | Confirms the nucleophilic character of the thioether group. |

| Electron Density on Amide Oxygen | High | Indicates its potential as a hydrogen bond acceptor. |

This table presents predicted trends and is for illustrative purposes. Actual values would require specific quantum chemical calculations.

Energetic Landscape of Conformational Isomers

The flexibility of the ethylpentanamide backbone allows this compound to adopt various three-dimensional conformations, known as conformational isomers or conformers. nih.gov These conformers can have different energies, and understanding their relative stabilities is crucial for predicting the molecule's predominant shape and how it might interact with other molecules. The rotation around the single bonds in the alkyl chain and the thioether linkage gives rise to a complex potential energy surface.

The relative energies of different conformers are influenced by steric hindrance and non-covalent intramolecular interactions. For instance, gauche interactions within the alkyl chain can increase the energy of a conformer compared to an anti-periplanar arrangement. The interaction between the thioether and amide groups will also play a significant role in determining the most stable conformations.

A hypothetical energy landscape for the rotation around a key bond in this compound could be represented as follows:

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | High | Eclipsed (unfavorable) |

| 60 | Low | Gauche (stable) |

| 120 | High | Eclipsed (unfavorable) |

| 180 | Lowest | Anti (most stable) |

This table illustrates a simplified energetic profile for rotation around a single bond. The actual landscape for a flexible molecule like this compound would be multidimensional and more complex.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. mdpi.comresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes, solvent interactions, and binding events of this compound in a more realistic, dynamic context. nih.gov

Advanced Binding Mechanism Elucidation

Understanding how this compound interacts with other molecules, particularly biomolecules, is a key area where theoretical studies can provide significant insights. embo.orgnih.gov These interactions are governed by a combination of covalent and non-covalent forces.

Investigation of Covalent and Non-Covalent Interactions with Biomolecules

Non-Covalent Interactions: The binding of this compound to a biological target, such as a protein, would primarily be driven by non-covalent interactions. nih.govmdpi.com These include:

Hydrogen Bonds: The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). It can form strong hydrogen bonds with the backbone or side chains of amino acids in a protein. rsc.org

Hydrophobic Interactions: The pentyl group and the ethyl linker provide a nonpolar surface that can favorably interact with hydrophobic pockets in a protein, driven by the hydrophobic effect.

n→π Interactions:* The lone pair of electrons on the amide oxygen can interact with the π-system of an adjacent carbonyl group, contributing to conformational stability. acs.orgraineslab.comscispace.com

Covalent Interactions: While less common for initial binding, the thioether group has the potential to form covalent bonds under specific conditions. The sulfur atom can be oxidized, and in some biological contexts, this could lead to the formation of a covalent linkage with a target molecule. acs.orgacs.org Theoretical studies can be employed to investigate the reaction mechanism and energetics of such covalent modifications. nih.gov

Solvent Effects on Molecular Recognition

The solvent environment plays a critical role in molecular recognition. nsf.govtandfonline.comnih.gov Water, the solvent of biological systems, can significantly influence the binding of a molecule like this compound to its target. The hydrophobic effect, driven by the disruption of the water hydrogen-bonding network by the nonpolar parts of the molecule, is a major driving force for binding. chinesechemsoc.org

MD simulations with explicit solvent molecules are essential for accurately modeling these effects. nsf.gov These simulations can show how water molecules arrange themselves around the solute and how this arrangement changes upon binding to a receptor. The desolvation of the binding site and the ligand is a key energetic component of the binding process that can be quantified through advanced computational methods.

Potential Applications in Advanced Chemical Synthesis and Chemical Biology

2-(2-(Methylthio)ethyl)pentanamide as a Building Block for Diversified Chemical Libraries

The structure of this compound makes it a promising candidate as a building block for the synthesis of diversified chemical libraries. Combinatorial chemistry approaches often rely on versatile scaffolds that can be readily modified to generate a large number of structurally related compounds. google.comnih.gov The presence of both an amide and a thioether group in this compound provides two key points for chemical modification.

The amide nitrogen can be N-alkylated or acylated, while the thioether can be oxidized to a sulfoxide (B87167) or sulfone, introducing further diversity. google.com Moreover, the pentanamide (B147674) backbone can be extended or cyclized. For instance, similar thioether-containing amides have been utilized in the solid-phase synthesis of macrocyclic compounds, a class of molecules with significant interest in drug discovery. nih.govresearchgate.netresearchgate.net A hypothetical combinatorial library based on this compound could involve variations at three key positions:

R1: Modification of the amide nitrogen.

R2: Functionalization of the pentyl side chain.

Sulfur Oxidation State: Oxidation of the thioether to a sulfoxide or sulfone.

A representative scheme for such a library is presented below:

| Position of Variation | Potential Modifications | Resulting Functionality |

| Amide N-H | Alkylation, Acylation | Tertiary amide, Imide |

| Pentyl Side Chain | Further substitution | Introduction of new functional groups |

| Thioether Sulfur | Oxidation | Sulfoxide, Sulfone |

This multi-point diversification strategy could rapidly generate a library of compounds with a wide range of physicochemical properties, suitable for screening against various biological targets. The synthesis of oligothioetheramide (oligoTEA) macrocycles from similar building blocks has been reported, highlighting the feasibility of creating complex and diverse molecular architectures. nih.gov

Design and Synthesis of Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating biological processes. The design of such probes often involves the incorporation of a reporter group, such as a fluorophore, and a reactive group for target engagement, onto a molecular scaffold that provides specificity. nih.gov The this compound structure offers a foundation for the development of such probes.

The amide or the alkyl chain could be functionalized with a fluorophore, while the thioether moiety could be exploited for its reactivity or its ability to interact with specific biological targets. For example, thioether-containing fluorescent probes have been developed to study thiol-mediated exchange reactions on the cell surface. acs.org Furthermore, the amide portion can be part of a larger structure designed to bind to a specific protein, with the thioether acting as a linker to a reporter group or a photo-crosslinking agent.

The general design of a chemical probe based on this compound could follow these principles:

Recognition Element: The core pentanamide structure, potentially further elaborated to enhance binding affinity and selectivity for a target biomolecule.

Reporter Group: A fluorescent dye or a tag for visualization or detection, attached via the amide nitrogen or the pentyl chain.

Reactive Group: A functional group for covalent modification of the target, which could be introduced at various positions on the molecule.

The synthesis of such probes would likely involve multi-step organic synthesis, starting with the functionalization of the this compound scaffold. The versatility of thioether and amide chemistry provides a range of synthetic routes to achieve the desired probe architecture. nih.govmdpi.comrsc.org

Exploration of this compound in Materials Science Research

The self-assembly of molecules into well-defined nanostructures is a cornerstone of modern materials science. Amide-containing molecules are well-known for their ability to form ordered structures through hydrogen bonding. researchgate.net The presence of the flexible alkyl chain and the polar amide group in this compound suggests its potential to self-assemble into higher-order structures, such as nanofibers or gels. acs.orgnwpu.edu.cn

The thioether group can also play a crucial role in directing the self-assembly process and in the properties of the resulting materials. Thioethers are known to interact with metal surfaces, suggesting that this compound could be used to create functionalized monolayers on gold or other metallic substrates. psu.edu Furthermore, the thioether can be a site for further chemical reactions, allowing for the post-synthesis modification of the material's properties.

Research into the material properties of this compound could explore the following areas:

Self-Assembly: Investigation of its ability to form gels, liquid crystals, or other ordered phases in different solvents. researchgate.netresearchgate.net The interplay between the hydrogen bonding of the amide groups and the van der Waals interactions of the alkyl and methylthio groups would be of fundamental interest.

Surface Modification: Its use in forming self-assembled monolayers (SAMs) on metal surfaces, and the characterization of the resulting surface properties. psu.edu

Polymer Synthesis: Its potential as a monomer or a functional additive in the synthesis of novel polymers with tailored properties. Porous poly(aryl thioether)s have shown promise in applications such as metal capture and sensing. nih.gov

The following table summarizes the potential material properties and applications:

| Material Property | Potential Application |

| Self-Assembly (Gels, Liquid Crystals) | Drug delivery, stimuli-responsive materials |

| Surface Adsorption (SAMs) | Functional coatings, biosensors |

| Polymerizability | Synthesis of functional polymers |

The exploration of this compound in materials science is still in its nascent stages, but the unique combination of functional groups within this molecule makes it a compelling candidate for the development of new and innovative materials. The principles of supramolecular chemistry suggest that the non-covalent interactions involving the amide and thioether groups could lead to the formation of complex and functional material architectures. mdpi.comrsc.org

Emerging Research Directions for 2 2 Methylthio Ethyl Pentanamide

Integration with Flow Chemistry and Automated Synthesis

The synthesis of amides and thioethers, the core functional groups of 2-(2-(Methylthio)ethyl)pentanamide, has been a focal point for the application of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for high-throughput screening and optimization.

Flow chemistry, characterized by the continuous pumping of reagents through a network of tubes and reactors, presents a promising alternative to traditional batch synthesis. For the synthesis of this compound, a flow-based approach could involve the continuous amidation of a pentanoic acid derivative with 2-(methylthio)ethan-1-amine. The advantages of such a system would include rapid optimization of reaction conditions (temperature, pressure, and catalyst loading), leading to higher yields and purity. unimib.it Furthermore, the inherent safety of flow reactors would be beneficial when dealing with potentially reactive intermediates. researchgate.net

Automated synthesis platforms, often integrated with flow chemistry systems, could further accelerate research on this compound and its derivatives. amidetech.com These platforms enable the rapid synthesis of a library of analogous compounds by systematically varying the starting materials. For instance, by employing an automated synthesizer, a range of N-substituted or α-substituted pentanamides with the 2-(methylthio)ethyl group could be generated. This capability is crucial for structure-activity relationship (SAR) studies in drug discovery and materials science. Research into automated fast-flow peptide synthesis (AFPS) has demonstrated the efficient creation of complex peptides, including those with thioether bridges, highlighting the potential for similar technologies to be adapted for smaller molecules like this compound. amidetech.com

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Benefit in Flow Synthesis |

| Precise Temperature Control | Minimizes side reactions and improves selectivity. |

| Enhanced Mixing | Increases reaction rates and ensures homogeneity. |

| High Pressure Capability | Allows for reactions to be run at temperatures above the solvent's boiling point, accelerating the reaction. |

| Safety | Small reactor volumes reduce the risk associated with exothermic reactions or hazardous reagents. |

| Scalability | Production can be scaled up by running the system for longer periods. |

| Automation | Enables high-throughput synthesis of derivatives for screening. |

Detailed research findings in the broader field of amide synthesis have shown that continuous-flow methods can significantly reduce reaction times and improve yields compared to batch processes. unimib.it Similarly, the synthesis of thioethers has benefited from flow-based methodologies, which allow for the safe handling of odorous and air-sensitive thiols. nih.gov The application of these established principles to the synthesis of this compound is a logical and promising research direction.

Application in Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound is well-suited for applications in supramolecular chemistry, a field focused on the non-covalent interactions between molecules. The amide group is a robust hydrogen-bonding motif, capable of forming predictable one-dimensional chains or more complex networks. The thioether group, with its lone pairs of electrons on the sulfur atom, can act as a soft ligand for metal coordination and can also participate in weaker non-covalent interactions.

Furthermore, the self-assembly of molecules containing both amide and thioether functionalities has been shown to be influenced by the interplay of these groups. researchgate.net The amide group can direct the formation of ordered structures through hydrogen bonding, while the thioether can influence the packing and electronic properties of the resulting assembly. Research on the self-assembly of discotic liquid crystalline thioethers on gold surfaces has demonstrated the ability of thioether groups to anchor molecules to a substrate, leading to the formation of ordered monolayers. acs.org While this research focused on different molecular architectures, it highlights the potential of the thioether group in directing self-assembly.

Table 2: Potential Non-Covalent Interactions Involving this compound in Supramolecular Assemblies

| Interaction Type | Participating Functional Group(s) | Potential Supramolecular Structure |

| Hydrogen Bonding | Amide (N-H donor, C=O acceptor) | 1D chains, sheets, helical structures |

| Metal Coordination | Thioether (Sulfur) | Coordination polymers, metallogels |

| Van der Waals Forces | Alkyl chain | Close packing in crystalline or aggregated states |

| Dipole-Dipole Interactions | Amide | Ordered arrays |

Studies on the self-assembly of small molecules containing disulfide bonds have shown that amide groups can mediate hydrogen-bonding interactions to enhance symmetry at the supramolecular level. nih.gov This suggests that the amide in this compound could play a crucial role in directing the formation of well-defined, higher-order structures. The investigation of how the combination of these interactions within this specific molecule can be harnessed to create novel functional materials is a key emerging research direction.

Green Chemistry Approaches in this compound Synthesis and Derivatization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. The development of environmentally benign methods for the synthesis and derivatization of this compound is a critical area of future research.

Traditional methods for amide bond formation often rely on coupling reagents that generate stoichiometric amounts of waste. Greener alternatives include catalytic methods that avoid the use of these reagents. For instance, catalytic amidation using boronic acid catalysts or enzymatic processes could provide more sustainable routes to this compound. thieme-connect.com

For the thioether linkage, green synthetic methods focus on avoiding the use of foul-smelling and easily oxidized thiols. The use of xanthates as thiol surrogates has been reported as a simple, effective, and green method for synthesizing thioethers. mdpi.comresearchgate.net Another approach is the direct synthesis of thioethers from alcohols and thiols using solid acid catalysts, with water being the only byproduct. beilstein-journals.org Applying these methods to the synthesis of this compound would significantly improve the environmental footprint of its production.

Water is an ideal green solvent, and developing synthetic routes that can be performed in aqueous media is a major goal of green chemistry. Research has demonstrated the successful synthesis of heteroaryl thioethers in water at room temperature, offering a precedent for developing similar methods for aliphatic thioethers like the one in the target molecule. sioc-journal.cn Additionally, the use of water as an oxygen source for the oxidation of thioethers to sulfones under the action of a catalyst has been reported, pointing towards green derivatization strategies. sioc-journal.cn

Table 3: Comparison of Traditional and Potential Green Synthetic Methods for this compound

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

| Amide Formation | Use of carbodiimide (B86325) coupling agents | Catalytic direct amidation (e.g., with boric acid) | Atom Economy, Catalysis |

| Thioether Formation | Reaction with a thiol and a strong base | Use of xanthate as a thiol surrogate; reaction of an alcohol with a thiol over a solid acid catalyst | Use of Safer Solvents and Auxiliaries, Catalysis |

| Solvent | Anhydrous organic solvents (e.g., DMF, DCM) | Water, or solvent-free conditions | Use of Safer Solvents and Auxiliaries |

| Derivatization (e.g., oxidation) | Use of stoichiometric oxidants (e.g., m-CPBA) | Catalytic oxidation with H₂O₂ or O₂ | Catalysis, Use of Renewable Feedstocks |

The exploration of these green chemistry approaches will not only make the synthesis of this compound more sustainable but also has the potential to uncover new reaction pathways and lead to the discovery of novel derivatives with unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.